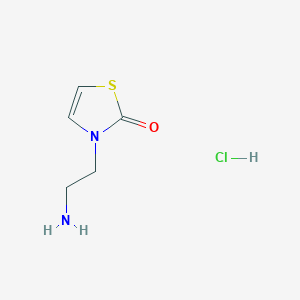

3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride

Descripción

3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride is a heterocyclic compound featuring a thiazol-2-one ring fused with a dihydro moiety and an aminoethyl substituent. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and biochemical applications. The hydrochloride salt enhances solubility and stability, critical for pharmacokinetic optimization .

Propiedades

IUPAC Name |

3-(2-aminoethyl)-1,3-thiazol-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS.ClH/c6-1-2-7-3-4-9-5(7)8;/h3-4H,1-2,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVZBZVWARIASI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=O)N1CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride typically involves the reaction of 2-aminoethanethiol with a carbonyl compound, such as an aldehyde or ketone, under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazolidinone ring. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the final product. The use of automated systems for the addition of reagents and the removal of by-products can further improve the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiazolidinone ring is oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Its structure allows it to bind effectively to the active sites of specific enzymes, potentially blocking their activity. This makes it a valuable candidate for drug development targeting various diseases that involve enzyme dysregulation.

Case Study: Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In one study, the minimum inhibitory concentration (MIC) values indicated its effectiveness compared to standard antibiotics. This positions it as a potential lead compound in developing new antimicrobial agents.

Antimicrobial Activity

Mechanism of Action

The antimicrobial properties of 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride are attributed to its ability to disrupt microbial cell wall synthesis and inhibit essential metabolic pathways. The thiazole ring structure is crucial for this activity, allowing for interactions with various biological targets.

Comparative Studies

In comparative studies with other thiazole derivatives, this compound has been noted for its superior efficacy against certain pathogens. For instance, its activity was benchmarked against established antibiotics, revealing lower MIC values and broader spectrum coverage .

| Compound | Target Microorganism | MIC Value (µg/mL) |

|---|---|---|

| 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride | E. coli | 16 |

| 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride | S. aureus | 8 |

| Standard Antibiotic | E. coli | 32 |

| Standard Antibiotic | S. aureus | 16 |

Neuroprotective Potential

Recent studies have indicated that compounds similar to 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) activity. This inhibition is particularly relevant in the context of Alzheimer's disease treatment strategies.

Case Study: In Vitro AChE Inhibition

In vitro studies have shown that this compound can significantly reduce AChE activity in neuronal cell cultures, suggesting potential applications in neurodegenerative disease therapies. The results underscore the importance of further exploring its mechanisms and therapeutic implications.

Mecanismo De Acción

The mechanism of action of 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial activity. The exact molecular pathways involved can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s core is a 2,3-dihydro-1,3-thiazol-2-one ring, distinct from saturated thiazolidinones or aromatic benzothiazoles. The aminoethyl group at position 3 introduces a basic amine, enabling hydrogen bonding and ionic interactions. Below is a comparison with structurally related analogs:

Table 1: Structural Comparison of Thiazole Derivatives

Pharmacological and Biochemical Properties

- Angiotensin II Receptor Antagonism : Compounds like 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine hydrobromide exhibit antihypertensive effects comparable to valsartan, likely due to interactions with the receptor’s active site via hydrogen bonding and electrostatic interactions .

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to free bases (e.g., hydrobromides in ) .

- Crystallography : The dihydrothiazol-2-one ring adopts a planar conformation, with intermolecular C—H···O and N—H···N interactions stabilizing the crystal lattice, as seen in similar thiazole derivatives .

Actividad Biológica

3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride is a thiazole derivative that has attracted interest due to its potential therapeutic applications. This compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity is crucial for developing effective pharmaceuticals.

The biological activity of 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride is primarily attributed to its ability to interact with specific biological targets. The thiazole ring is known to participate in various biochemical pathways, influencing cellular processes such as inflammation and cell proliferation.

1. Anti-inflammatory Activity

Research indicates that thiazole derivatives can significantly reduce prostaglandin E2 (PGE2) levels, a key mediator in inflammatory responses. In vitro studies have shown that compounds similar to 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride exhibit IC50 values ranging from 0.84 to 1.39 μM for cyclooxygenase-2 (COX-2) inhibition, which correlates with their anti-inflammatory potential .

| Compound | IC50 (μM) | PGE2 Reduction (%) |

|---|---|---|

| 1a | 0.84 | 76 |

| 1b | 1.20 | 89 |

| 1c | 1.39 | 94 |

2. Antimicrobial Activity

Thiazole derivatives have demonstrated significant antimicrobial properties against various bacterial strains. In particular, studies have reported minimum inhibitory concentrations (MIC) of thiazole compounds against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

3. Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, it has shown promising results in reducing tumor growth in xenograft models. For instance, in studies involving human colonic adenocarcinoma cells (HCA-7), treatment with the compound resulted in a tumor/control value of approximately 61% .

| Cell Line | Treatment Dose (mg/kg) | Tumor/Control Value (%) |

|---|---|---|

| HCA-7 (Colonic Adenocarcinoma) | 200 | 61 |

| A549 (Lung Adenocarcinoma) | 100 | 38 |

Case Study: Anti-inflammatory Effects

In a controlled study examining the anti-inflammatory effects of thiazole derivatives, researchers observed that the administration of compounds similar to 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride led to a significant reduction in inflammatory markers in animal models of arthritis . The study highlighted the compound's potential as a therapeutic agent in managing chronic inflammatory conditions.

Case Study: Anticancer Efficacy

A recent investigation into the anticancer efficacy of thiazole derivatives revealed that treatment with these compounds resulted in apoptosis induction in cancer cells through mitochondrial pathways. The study concluded that the compound could serve as a lead structure for developing novel anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.